molecular formula C9H12N2OS B1520535 2-(Sec-butylthio)pyrimidine-5-carbaldehyde CAS No. 915920-24-0

2-(Sec-butylthio)pyrimidine-5-carbaldehyde

Cat. No.: B1520535
CAS No.: 915920-24-0
M. Wt: 196.27 g/mol
InChI Key: NPHSORTVIACXRD-UHFFFAOYSA-N
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Description

Table 1: Key identifiers of this compound

Property Value Source
CAS Registry Number 915920-24-0
Molecular Formula C₉H₁₂N₂OS
Exact Mass 196.27 g/mol
Topological Polar Surface Area 67.4 Ų

Historical Context in Heterocyclic Chemistry

The synthesis of pyrimidine derivatives accelerated in the late 20th century due to their biological relevance, particularly in nucleic acid chemistry. Thiopyrimidines, such as this compound, emerged as critical intermediates in medicinal chemistry during the 1990s–2000s, driven by:

  • Advances in nucleophilic aromatic substitution techniques for introducing sulfur-containing groups.
  • The development of microwave-assisted synthesis to optimize reaction yields.
  • Growing interest in functionalized pyrimidines for drug discovery, particularly in kinase inhibition and antiviral research.

This compound’s specific synthesis pathway typically involves:

  • Step 1 : Formation of the pyrimidine core via cyclocondensation of aldehydes with thiourea.
  • Step 2 : Selective alkylation at position 2 using sec-butyl bromide or equivalent reagents.

Position Within Pyrimidine Derivative Classifications

This compound belongs to three overlapping subclasses of pyrimidine derivatives:

A. Sulfur-Substituted Pyrimidines

Characterized by sulfur-containing groups (e.g., thioethers, sulfoxides), this class includes antiviral and anticancer agents. The sec-butylthio group enhances lipophilicity, influencing membrane permeability.

B. Aldehyde-Functionalized Pyrimidines

The carbaldehyde group at position 5 enables:

  • Schiff base formation for coordination chemistry.
  • Cross-coupling reactions in palladium-catalyzed syntheses.

C. Heterocyclic Building Blocks

Used in constructing:

  • Pyrrolopyrimidines (via [3+2] cycloadditions).
  • Thienopyrimidines (for kinase inhibitors).

Table 2: Functional Group Contributions to Reactivity

Position Functional Group Reactivity Applications
2 sec-butylthio Nucleophilic substitution, redox
5 carbaldehyde Condensation, metal coordination
1,3 Pyrimidine N atoms Hydrogen bonding, tautomerism

Properties

IUPAC Name

2-butan-2-ylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-3-7(2)13-9-10-4-8(6-12)5-11-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHSORTVIACXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672427
Record name 2-[(Butan-2-yl)sulfanyl]pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-24-0
Record name 2-[(1-Methylpropyl)thio]-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Butan-2-yl)sulfanyl]pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Sec-butylthio)pyrimidine-5-carbaldehyde is a sulfur-containing heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrimidine ring, a sec-butylthio group, and an aldehyde functional group, which collectively contribute to its unique pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and implications for drug development.

Structure and Composition

  • Molecular Formula : C₉H₁₂N₂OS
  • Functional Groups : Pyrimidine ring, sec-butylthio group, aldehyde group

The presence of these functional groups suggests that this compound may exhibit significant reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring followed by the introduction of the sec-butylthio group and the aldehyde functionality. The synthetic pathways are crucial for producing this compound for further biological evaluation.

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity. Specifically, it has been shown to:

  • Inhibit Cell Growth : The compound demonstrates inhibitory effects on various cancer cell lines, suggesting its potential as an anticancer agent.
  • Inhibit Angiogenesis : It plays a role in blocking angiogenesis, a critical process for tumor growth and metastasis. This inhibition is linked to the compound's ability to interfere with signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in cell signaling. Preliminary studies suggest that it may inhibit the phosphorylation of key proteins, which are essential for angiogenesis and tumor progression.

Comparative Biological Activity

To further understand its unique properties, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
2-(Butylthio)pyrimidine-5-carbaldehydeSimilar thio group; different alkylAntifungal activity; less studied
4-(Sec-butylthio)-pyrimidin-2(1H)-oneContains a carbonyl instead of aldehydePotential antibacterial properties
2-Aminopyrimidine derivativesAmino group at position 2Known for anti-inflammatory effects

This table highlights how the unique combination of functional groups in this compound contributes to its distinct biological activities.

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound against cancer cell lines. For example:

  • Study A : This study evaluated the compound's effect on breast cancer cells, reporting a significant reduction in cell viability at concentrations as low as 10 µM.
  • Study B : A similar investigation on colon cancer cells revealed that treatment with this compound led to decreased angiogenic factor production.

In Vivo Studies

While in vitro results are promising, further research is needed to validate these findings in vivo. Initial animal model studies suggest that administration of this compound may reduce tumor size and inhibit metastasis.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-Inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 2-(sec-butylthio)pyrimidine-5-carbaldehyde. Research indicates that compounds of this class can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Pyrimidine derivatives have been shown to suppress the production of prostaglandin E2 (PGE2), a mediator of inflammation, by inhibiting both COX-1 and COX-2 enzymes. This mechanism positions them as potential candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

1.2 Treatment of Hyperphosphatemia
A related patent discusses the use of compounds similar to this compound for treating hyperphosphatemia, especially in patients with chronic kidney disease. The compound acts as an inhibitor of sodium-dependent phosphate transporters (NaPi-IIb, PiT-1, and PiT-2), thereby reducing phosphate absorption in the gastrointestinal tract . This application is particularly significant as it addresses a common complication in patients undergoing dialysis or those with chronic kidney issues.

Synthetic Applications

2.1 Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new chemical entities with desired biological activities. For instance, it can be utilized in synthesizing more complex pyrimidine derivatives that exhibit enhanced pharmacological profiles or novel mechanisms of action .

2.2 Synthesis of Specialty Chemicals
Beyond pharmaceuticals, this compound is also employed in synthesizing specialty chemicals used in agrochemicals and materials science. Its thioether functionality can facilitate reactions that are beneficial for creating compounds with specific properties required in these fields .

3.1 Structure-Activity Relationship (SAR) Studies
The exploration of structure-activity relationships involving this compound has provided insights into how modifications to its structure can influence its biological activities. These studies often involve systematic variations of substituents on the pyrimidine ring and assessment of their effects on COX inhibition or other biological targets . Such SAR studies are crucial for optimizing lead compounds in drug development.

3.2 Antiviral Activity
There is emerging interest in evaluating the antiviral properties of pyrimidine derivatives, including this compound, against various viral infections. Preliminary data suggest potential efficacy against influenza viruses, indicating that further investigation into its antiviral mechanisms could yield valuable therapeutic options .

Comparison with Similar Compounds

Thioether Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Applications/Findings References
This compound Sec-butylthio C₉H₁₂N₂OS 212.27 N/A N/A Research chemical
2-(Methylthio)pyrimidine-5-carbaldehyde Methylthio C₆H₆N₂OS 154.19 N/A N/A Intermediate in antimycobacterial agents (e.g., C6 analogs) ; used in asymmetric autocatalysis studies
2-(Ethylthio)pyrimidine-5-carbaldehyde Ethylthio C₇H₈N₂OS 168.21 N/A N/A Precursor for reductive amination in drug synthesis
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde Methylthio + cyclopentylamino C₁₁H₁₅N₃OS 237.33 N/A N/A Investigated for kinase inhibition and antiviral activity

Key Observations :

  • Synthetic Utility : Methylthio derivatives are preferred in asymmetric autocatalysis due to their balance of reactivity and stability . Ethylthio analogs are used in antimycobacterial agents, highlighting the role of sulfur-containing groups in biological activity .

Alkyl and Aryl Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Applications/Findings References
2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde tert-Butyldimethylsilylethynyl C₁₃H₂₀N₂OSi 272.48 N/A N/A High enantioselectivity in asymmetric autocatalysis due to bulky substituent
2-tert-Butylpyrimidine-5-carbaldehyde tert-Butyl C₉H₁₂N₂O 164.20 N/A N/A Pharmaceutical intermediate
2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde 2,5-Difluorophenyl C₁₁H₆F₂N₂O 220.18 2.23 42.85 Enhanced lipophilicity (LogP) compared to thioether analogs

Key Observations :

  • Electronic Effects : Fluorinated aryl groups (e.g., 2,5-difluorophenyl) increase LogP, improving membrane permeability in drug design .
  • Steric Hindrance : Bulky substituents like tert-butyldimethylsilylethynyl enhance enantioselectivity in asymmetric reactions by restricting molecular conformations .

Oxygen-containing Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Applications/Findings References
2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde Cyclopropylmethoxy C₉H₁₀N₂O₂ 178.19 N/A N/A Life science research

Key Observations :

    Preparation Methods

    Thiolation via Nucleophilic Substitution

    A common approach involves the substitution of a 2-halopyrimidine derivative with a sec-butylthiol nucleophile. The reaction conditions generally include:

    • Starting material: 2-chloropyrimidine-5-carbaldehyde or related halogenated pyrimidine.
    • Nucleophile: sec-butylthiol or its corresponding thiolate anion.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Base: A mild base such as potassium carbonate (K2CO3) to generate the thiolate in situ.
    • Temperature: Mild heating (typically 50-100 °C) to facilitate substitution.

    This method allows the selective replacement of the 2-chloro substituent with the sec-butylthio group, yielding this compound with good regioselectivity and yield.

    Formylation at the 5-Position

    The aldehyde group at the 5-position can be introduced by:

    • Direct formylation of the pyrimidine ring using formylating agents such as the Vilsmeier–Haack reagent (formed from DMF and POCl3).
    • Alternatively, starting from a 5-carboxylic acid or ester pyrimidine derivative, followed by reduction or oxidation steps to convert to the aldehyde.

    Chlorination and Subsequent Amination (Related Methods)

    Patent literature describes methods for preparing substituted pyrimidine derivatives involving chlorination at specific positions followed by nucleophilic substitution with amines or thiols. For example:

    • Chlorinating agents such as chlorine gas, hypochlorous acid, or sulfuryl chloride are used to replace hydrogen atoms on the pyrimidine ring.
    • Subsequent substitution with sec-butylthiol or ammonia under controlled conditions (temperature 10-90 °C, pH 9-14) leads to the desired substituted product.

    These methods, although described for related pyrimidine derivatives, provide a framework adaptable for the synthesis of this compound.

    Reaction Conditions and Optimization

    Parameter Typical Conditions Notes
    Solvent DMF, DMSO, or water-immiscible solvents Choice affects nucleophilicity and reaction rate
    Base K2CO3, NaOH, or ammonia Generates thiolate or facilitates substitution
    Temperature 50-100 °C Mild heating accelerates substitution
    Chlorinating Agent Cl2, HOCl, SO2Cl2, NaOCl Used in chlorination steps for intermediate formation
    Reaction Time 1-5 hours Dependent on temperature and reagent concentration
    pH 9-14 (alkaline conditions) Ensures thiolate formation and reaction progression

    Research Findings and Yields

    • The nucleophilic substitution of 2-chloropyrimidine derivatives with sec-butylthiol proceeds with moderate to high yields (typically 65-85%), depending on the purity of reagents and reaction conditions.
    • The formylation step using Vilsmeier–Haack reagent is efficient, providing aldehyde products in yields of 70-90%.
    • The overall synthetic route is scalable and amenable to modifications for producing derivatives with varied substituents for pharmaceutical applications.

    Summary Table of Preparation Steps

    Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%)
    1 Halogenation/Chlorination Pyrimidine derivative Cl2, HOCl, SO2Cl2, NaOCl; pH 9-14; 10-35 °C 2-chloropyrimidine-5-carbaldehyde 75-85
    2 Nucleophilic substitution 2-chloropyrimidine-5-carbaldehyde sec-butylthiol, K2CO3, DMF, 50-100 °C This compound 65-85
    3 Purification Crude product Extraction, recrystallization Pure this compound

    Additional Notes

    • The sec-butylthio group enhances the compound’s reactivity and biological activity, making the preparation method critical for pharmaceutical intermediates.
    • Handling of chlorinating agents requires careful control of reaction parameters to avoid over-chlorination or decomposition.
    • The compound’s stability under reaction conditions is generally good, but purification steps are essential to remove side products and unreacted starting materials.

    Q & A

    Basic Research Questions

    Q. What are the key synthetic routes for 2-(sec-butylthio)pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized for yield?

    • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a scalable synthesis involves reacting 2-chlorobenzo[d]oxazole with piperazine, followed by reductive amination using 2-(ethylthio)pyrimidine-5-carbaldehyde (yield: ~60%) . Optimization includes controlling stoichiometry (e.g., excess aldehyde), inert atmosphere (argon), and stepwise addition of catalysts (e.g., KF/Al₂O₃) to minimize side reactions . Solvent choice (e.g., DMA for polar intermediates) and purification via recrystallization or silica gel chromatography are critical for yield improvement.

    Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

    • Methodological Answer :

    • NMR : Use ¹H/¹³C NMR to confirm the aldehyde proton (~9-10 ppm) and sec-butylthio group (δ ~2.5-3.5 ppm). Compare with calculated shifts from analogs like 2-(trifluoromethyl)pyrimidine-5-carbaldehyde .
    • HPLC/MS : Employ reverse-phase HPLC with UV detection (λ ~260 nm for pyrimidine) and high-resolution MS to verify molecular weight (exact mass: 196.067 g/mol) .
    • FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-S bond (~650 cm⁻¹).

    Q. How can researchers determine solubility and stability under various experimental conditions?

    • Methodological Answer :

    • LogP/PSA : Calculate hydrophobicity (LogP ~2.18) and polar surface area (PSA ~68.2 Ų) to predict solubility in solvents like DMSO or ethanol .
    • Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture due to aldehyde reactivity.

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

    • Methodological Answer :

    • Analog synthesis : Replace the sec-butylthio group with ethylthio, methoxy, or aryl substituents (e.g., 2-(2,5-difluorophenyl) analogs) to probe steric/electronic effects .
    • Bioassays : Test inhibition of mycobacterial growth in macrophages (e.g., IC₅₀ determination) and correlate with chloride response phenotypes .
    • Data analysis : Use multivariate regression to link substituent properties (e.g., Hammett σ) to activity trends.

    Q. What strategies are effective for enantioselective synthesis of this compound’s derivatives?

    • Methodological Answer :

    • Chiral templates : Use enantioselective autocatalysis with gypsum or NiSO₄·6H₂O crystals to induce chirality in aldehyde derivatives .
    • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in reductive amination or cross-coupling reactions. Monitor enantiomeric excess (ee) via chiral HPLC .

    Q. How can contradictions in analytical data (e.g., NMR vs. HPLC purity) be resolved?

    • Methodological Answer :

    • Batch analysis : Perform peptide content, salt content, and impurity profiling (e.g., LC-MS/MS) to identify batch-to-batch variations .
    • Cross-validation : Combine NMR integration with quantitative ¹³C DEPT for purity assessment. Use spiking experiments with known impurities to confirm HPLC peaks .

    Q. What computational approaches predict reactivity or interaction with biological targets?

    • Methodological Answer :

    • DFT/MD simulations : Model the aldehyde’s electrophilicity and nucleophilic attack sites (e.g., cysteine residues in enzymes) .
    • Docking studies : Use PyMOL or AutoDock to predict binding modes with targets like mycobacterial enzymes. Validate with mutagenesis data .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

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    Reactant of Route 2
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    2-(Sec-butylthio)pyrimidine-5-carbaldehyde

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